
3-Methyl-7,8-dihydroquinolin-5(6H)-one
Overview
Description
3-Methyl-7,8-dihydroquinolin-5(6H)-one is a bicyclic heterocyclic compound featuring a partially saturated quinolinone scaffold with a methyl group at the 3-position. These methods typically yield moderate to high purity products, as confirmed by NMR, HRMS, and melting point analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7,8-dihydroquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aniline derivatives and β-ketoesters, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often involve heating the mixture to facilitate the formation of the quinolinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that quinoline derivatives, including 3-Methyl-7,8-dihydroquinolin-5(6H)-one, exhibit substantial antiviral activity. These compounds have shown efficacy against several viral strains such as HIV, Zika virus, and herpes simplex virus. The mechanism often involves the inhibition of viral replication through interaction with viral enzymes or cellular pathways essential for viral life cycles .
Anticancer Activity
Quinoline-based compounds are recognized for their anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. This compound's structural characteristics allow it to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .
Antimicrobial Effects
The compound has also been investigated for its antibacterial and antifungal properties. Its derivatives have shown effectiveness against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Synthetic Applications
Synthesis of Heterocycles
this compound serves as a building block in the synthesis of more complex heterocyclic compounds. Various synthetic methodologies have been developed to incorporate this compound into larger frameworks, thereby expanding its utility in organic synthesis .
Catalytic Applications
The compound has been utilized in catalytic reactions to facilitate the formation of other valuable chemical structures. Its ability to undergo various chemical transformations under mild conditions makes it an attractive option for green chemistry applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectroscopic Properties
The 3-position substituent significantly influences physical and electronic properties. Key analogs and their characteristics are summarized below:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in 4f increases melting point (177°C) due to enhanced polarity and intermolecular interactions .
- Aromatic vs. Aliphatic Substituents : Methyl groups (aliphatic) likely reduce solubility in polar solvents compared to aromatic substituents like phenyl or nitrophenyl.
- Spectroscopic Trends: Aromatic protons in nitrophenyl derivatives resonate downfield (δ 8.51 ppm) due to electron withdrawal, while methylene protons in the dihydroquinolinone core appear at δ 2.2–3.4 ppm across analogs .
Biological Activity
3-Methyl-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound recognized for its diverse biological activities. Structurally, it features a quinoline framework with a methyl group at the third position and a carbonyl group at the fifth position. This unique arrangement contributes to its reactivity and potential therapeutic applications.
- Molecular Formula : C₁₁H₉N₁O
- Molecular Weight : Approximately 175.20 g/mol
Biological Activities
Research has highlighted several key biological activities associated with this compound:
-
Antimicrobial Activity :
- Studies have shown that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus ATCC 29213. For instance, one derivative demonstrated a Minimum Inhibitory Concentration (MIC) of less than 0.0625 μg/mL against these strains, indicating potent antibacterial properties .
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways. This inhibition suggests potential therapeutic roles in diseases related to those pathways, such as metabolic disorders and cancers.
-
Cytotoxicity :
- Preliminary cytotoxicity assays indicate that certain derivatives of this compound can induce apoptosis in cancer cell lines, positioning them as candidates for anticancer drug development.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be influenced by structural modifications. The following table summarizes some related compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7,8-Dihydroquinolin-5(6H)-one | Lacks methyl substitution at the third position | Serves as a baseline for comparing methylated variants |
4-Methyl-7,8-dihydroquinolin-5(6H)-one | Methyl group at the fourth position | May exhibit different biological activity patterns |
2-Methyl-7,8-dihydroquinolin-5(6H)-one | Methyl group at the second position | Variations in reactivity and biological properties |
Case Study 1: Antibacterial Efficacy
A recent study evaluated various derivatives of this compound for their antibacterial activity. The most effective derivative was found to have an MIC of <0.0625 μg/mL against MRSA, significantly outperforming traditional antibiotics like tiamulin .
Case Study 2: Cytotoxicity Assessment
In vitro studies on cancer cell lines demonstrated that specific derivatives could induce cell death through apoptosis mechanisms. The findings suggest that these compounds may serve as lead candidates for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-methyl-7,8-dihydroquinolin-5(6H)-one and its derivatives?
A microwave-assisted one-step synthesis using cyclohexane-1,3-dione and a proline catalyst achieves 98% yield for 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one. The process involves sequential Michael addition, cyclization, and aromatization under 20 minutes of irradiation, monitored by TLC . For non-hydroxylated derivatives, alternative pathways include Beckmann rearrangements of 7,8-dihydroquinolin-5(6H)-ones to generate novel scaffolds .
Q. How is structural confirmation performed for this compound derivatives?
Key characterization relies on ¹H NMR and ¹³C NMR spectroscopy. For example:
- Pyridine protons appear at 8.49 ppm and piperidine protons at 7.80 ppm in ¹H NMR.
- Carbonyl (C=O) and olefinic (C=C) carbons resonate at 168.71 ppm and 164.31–140.17 ppm, respectively, in ¹³C NMR . CDCl₃ is commonly used as the solvent .
Q. What analytical methods are used to detect and quantify this compound in complex mixtures?
GC/MS with a 30 m InertCap Pure-WAX column (0.25 µm film thickness) and helium carrier gas (1 mL/min) is effective. A temperature gradient from 40°C to 250°C (5°C/min) resolves the compound from other volatiles, with MS detection in the 35–600 m/z range .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining eco-friendly conditions?
Replace microwave heating with ammonium acetate-mediated cyclization in boiling acetic acid. This method avoids high-energy inputs and generates 7,8-dihydroquinolin-5(6H)-one derivatives via oxa-6π electrocyclic ring-opening and dehydrative cyclization. However, reaction time must be tightly controlled (≥20 min) to suppress side products .
Q. How to resolve contradictions in NMR data for dihydroquinolinone derivatives?
Discrepancies in proton/carbon assignments (e.g., overlapping signals in aromatic regions) can be addressed using 2D NMR techniques (COSY, HSQC, HMBC) . For example, HMBC correlations between carbonyl carbons and adjacent protons confirm regiochemistry in Beckmann rearrangement products .
Q. What strategies enable derivatization of this compound for medicinal chemistry applications?
- Chlorination : Treat 7,8-dihydroquinoline-2,5-dione with phosphorus oxychloride (POCl₃) in acetonitrile at 65°C to introduce chlorine at position 2 .
- Ring expansion : Apply Beckmann rearrangements to 4-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-ones, generating pyridoazepinone scaffolds with enhanced drug-like properties .
Q. How to assess the drug-likeness of dihydroquinolinone derivatives?
Perform biopharmaceutical profiling :
- Measure solubility in fasted-state simulated intestinal fluid (FaSSIF).
- Evaluate permeability using Caco-2 cell monolayers.
- Determine metabolic stability via intrinsic clearance assays in human liver microsomes .
Q. What are the challenges in scaling up dihydroquinolinone synthesis?
- Side reactions : Prolonged microwave heating may over-aromatize intermediates, reducing yields. Use TLC to monitor reaction progress and terminate at 95% conversion .
- Catalyst recycling : Proline catalysts can degrade under harsh conditions. Switch to immobilized proline analogs for reusable, greener synthesis .
Q. Methodological Tables
Table 1. Key NMR Signals for this compound Derivatives
Proton/Carbon Type | Chemical Shift (ppm) | Technique | Reference |
---|---|---|---|
Pyridine H (¹H) | 8.49 | ¹H NMR | |
Piperidine H (¹H) | 7.80 | ¹H NMR | |
C=O (¹³C) | 168.71 | ¹³C NMR | |
C=C(H) (¹³C) | 164.31–140.17 | ¹³C NMR |
Table 2. GC/MS Parameters for Dihydroquinolinone Analysis
Parameter | Value | Reference |
---|---|---|
Column | InertCap Pure-WAX (30 m × 0.25 mm) | |
Temperature Program | 40°C → 250°C (5°C/min) | |
Carrier Gas | He, 1 mL/min | |
Detection Range | 35–600 m/z |
Properties
IUPAC Name |
3-methyl-7,8-dihydro-6H-quinolin-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-9(11-6-7)3-2-4-10(8)12/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPNDGIYIIKFLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344224 | |
Record name | 3-Methyl-7,8-dihydroquinolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60247-70-3 | |
Record name | 3-Methyl-7,8-dihydroquinolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.